5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol
CAS No.: 167637-42-5
Cat. No.: VC0023916
Molecular Formula: C16H22O2
Molecular Weight: 246.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167637-42-5 |
|---|---|
| Molecular Formula | C16H22O2 |
| Molecular Weight | 246.35 |
| IUPAC Name | 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol |
| Standard InChI | InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3 |
| Standard InChI Key | PAESCFRMRPPDGE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |
Introduction
Chemical Identity and Properties
Basic Identification
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is identified by the CAS number 167637-42-5 and possesses a molecular formula of C16H22O2 . This compound has a calculated molecular weight of 246.349 g/mol, which derives from its specific atomic composition and structural arrangement . In chemical databases, this compound is also identified by its DSSTox Substance ID: DTXSID70695745, which serves as an additional reference point for researchers seeking to study or obtain this compound . The systematic name reflects its chemical structure, indicating the presence of specific functional groups and their positions within the molecule.
Structural Features
Synthesis Methods
Laboratory Synthesis Routes
Chemical Reactivity
Reactivity Patterns
The chemical reactivity of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is largely determined by its key functional groups and structural elements. The conjugated diene system in the pentadienol chain makes it susceptible to various chemical transformations, including electrophilic additions and pericyclic reactions such as Diels-Alder cycloadditions. The primary alcohol group can undergo typical alcohol reactions, including oxidation to form aldehydes or carboxylic acids, esterification with carboxylic acids or acid chlorides, and conversion to leaving groups for subsequent substitution reactions . The methoxy group on the aromatic ring can participate in demethylation reactions under appropriate conditions, while the aromatic system itself can undergo typical aromatic substitution reactions, albeit with regioselectivity influenced by the existing substituents.
Common Reactions
Biological Activities
Biological Activity Comparison
The table below summarizes the known biological activities of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol compared with structurally related compounds:
| Compound | Antimicrobial Activity | Mechanism of Action | Other Biological Effects |
|---|---|---|---|
| 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | Effective against Gram-positive and Gram-negative bacteria | Potential enzyme inhibition and membrane interaction | Under investigation |
| Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate | Limited data available | Similar potential mechanisms | May have different bioavailability profile |
| Related dienol compounds | Variable activity | Multiple potential mechanisms | Structure-dependent activity profiles |
Structure-Activity Relationships
Related Compounds
Research Applications
Chemical Research
In the field of organic chemistry, 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol serves as a valuable building block for the synthesis of more complex molecules. Its multiple functional groups and reactive sites allow for selective transformations leading to diverse chemical structures. The compound can be used to study reaction mechanisms, particularly those involving conjugated dienes and their selectivity patterns. Additionally, it provides opportunities for investigating regioselective and stereoselective reactions, which are of significant interest in modern synthetic chemistry. The presence of multiple methyl groups on the aromatic ring also makes this compound useful for studying the electronic and steric effects of substituents on reaction outcomes and molecular properties.
Medicinal Chemistry
In medicinal chemistry research, this compound may serve as a lead structure for the development of new bioactive molecules . The demonstrated antimicrobial activity provides a foundation for structure-activity relationship studies aimed at enhancing potency or spectrum of activity. Modifications of the basic structure through functional group interchange, chain length variation, or cyclization could lead to derivatives with improved pharmacological properties or novel biological activities. Research in this direction might involve systematic structural modifications followed by biological screening to identify the most promising candidates for further development.
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